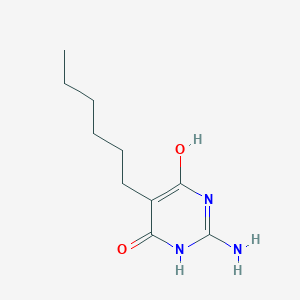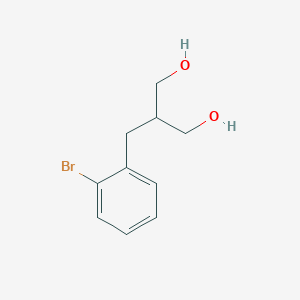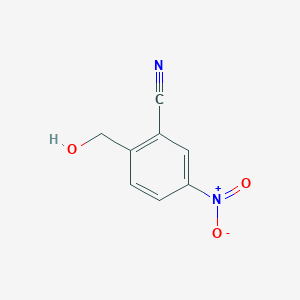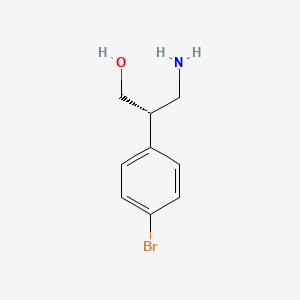![molecular formula C4H3N3S B13101719 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole CAS No. 500722-42-9](/img/structure/B13101719.png)
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure. This compound is part of a broader class of thiadiazoles, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole involves the Hurd-Mori reaction. This reaction utilizes thionyl chloride as a key reagent to facilitate the cyclization of the thiadiazole ring system. The success of this reaction is highly dependent on the nature of the N-protecting group of the pyrrolidine precursor. Electron-withdrawing substituents, such as methyl carbamate, have been shown to give superior yields compared to electron-donating groups .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nucleophilic substitutions may use reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism by which 2H-Pyrrolo[3,2-D][1,2,3]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For example, in plant protection, it acts as a plant activator by inducing systemic acquired resistance (SAR), which enhances the plant’s own defense mechanisms against pathogens .
Vergleich Mit ähnlichen Verbindungen
2H-Pyrrolo[3,2-D][1,2,3]thiadiazole can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: Known for its use in plant protection and as a building block in organic synthesis.
Thiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
Pyrazolo[3,4-D]thiazole: Investigated for its potential antitumor activities.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the unique versatility of this compound.
Eigenschaften
CAS-Nummer |
500722-42-9 |
|---|---|
Molekularformel |
C4H3N3S |
Molekulargewicht |
125.15 g/mol |
IUPAC-Name |
4H-pyrrolo[3,2-d]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-7-8-4/h1-2,5H |
InChI-Schlüssel |
XLSDJYATOLFKQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1N=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Ethoxy-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B13101653.png)



![4-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101674.png)
![6-(4-Chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13101676.png)
![9-(Trifluoromethyl)dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B13101681.png)
![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)


![Pyrimido[5,4-C]pyridazin-8(7H)-one](/img/structure/B13101711.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
